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Compound of Interest

Compound Name: Mifobate

Cat. No.: B1676586

A Note on Terminology: Initial searches for "Mifobate (SR-202)" did not yield a specific
compound with available in vitro data. However, extensive research on "SR-202" has been
identified as SENTI-202, a logic-gated CAR-NK cell therapy developed for hematologic
malignancies. This document will focus on the in vitro assays and mechanisms of action related
to SENTI-202, a potential first-in-class allogeneic treatment for Acute Myeloid Leukemia (AML).
[1][2] It is presumed that "Mifobate" may be an internal or alternative identifier for this
therapeutic agent.

Introduction to SENTI-202

SENTI-202 is an advanced, off-the-shelf chimeric antigen receptor natural killer (CAR-NK) cell
therapy.[1] It is engineered with a sophisticated gene circuit to selectively target and eliminate
cancer cells while sparing healthy cells, thus aiming to widen the therapeutic window for
patients with relapsed or refractory hematologic malignancies like AML and myelodysplastic
syndrome (MDS).[2][3]

The core of SENTI-202's functionality lies in its three main engineered components:

» OR Gate (Activating CAR): A bivalent activating CAR that recognizes and targets two key
antigens, CD33 and FLT3, commonly found on AML blasts and leukemic stem cells (LSCs).
[4][5][6] This dual targeting is designed to effectively eliminate the bulk of the tumor and the
difficult-to-eradicate LSCs.[4][5]
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e NOT Gate (Inhibitory CAR): An inhibitory CAR that recognizes Endomucin (EMCN), a protein
predominantly expressed on healthy hematopoietic stem cells (HSCs).[4][5][6] This "NOT"
logic is designed to protect healthy HSCs from the CAR-NK cell's cytotoxic activity, even if
they express CD33 or FLT3.[3][4][5]

o Calibrated-Release IL-15: This component provides cytokine support to enhance the
expansion, activation, and persistence of SENTI-202 and other immune cells, thereby
boosting the anti-tumor response.[5][7] Preclinical studies have shown that this leads to
functional pSTATS signaling.[7]

Quantitative Data Summary

Preclinical in vitro studies have demonstrated the potent and selective cytotoxic activity of
SENTI-202 against various AML cell lines and primary patient-derived AML blasts.
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Signaling Pathway Diagram

The calibrated-release IL-15 component of SENTI-202 enhances its persistence and anti-tumor
activity through the activation of the STAT5 signaling pathway.
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Caption: SENTI-202 IL-15 Signaling Pathway.

Experimental Workflows and Protocols
In Vitro Cytotoxicity Assessment of SENTI-202

This protocol describes a luciferase-based assay to determine the cytotoxic activity of SENTI-
202 against target cancer cell lines.
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Caption: Luciferase-Based Cytotoxicity Assay Workflow.

Detailed Protocol: Luciferase-Based Cytotoxicity Assay
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This assay quantifies the lysis of target cells that are engineered to express luciferase. Upon
cell death, the luciferase enzyme is released and can be quantified by the addition of a
substrate that produces a luminescent signal.

Materials:

Target cells expressing firefly luciferase (e.g., MOLM-13-Luc, MV4-11-Luc)
o SENTI-202 cells (effector cells)

o Complete culture medium (e.g., RPMI-1640 with 10% FBS)

o 96-well white, clear-bottom assay plates

e Luciferase assay reagent (e.g., ONE-GlIo™ Luciferase Assay System)

e Luminometer

Procedure:

o Target Cell Preparation:

o Culture target cells to a density of 0.5-1 x 1076 cells/mL.

o On the day of the assay, harvest cells, wash once with PBS, and resuspend in complete
culture medium to a concentration of 2 x 1075 cells/mL.

o Effector Cell Preparation:
o Thaw and prepare SENTI-202 cells according to the manufacturer's instructions.

o Wash and resuspend in complete culture medium. Perform a cell count and viability
assessment.

o Prepare serial dilutions of SENTI-202 cells to achieve the desired Effector-to-Target (E:T)
ratios (e.g., 10:1, 5:1, 2.5:1, 1.25:1).

e Assay Setup:
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o In a 96-well plate, add 50 pL of the target cell suspension to each well (10,000 cells/well).
o Add 50 pL of the various SENTI-202 dilutions to the appropriate wells.
o For controls, include:

» Spontaneous Release: Target cells with 50 uL of medium only.

» Maximum Release: Target cells with 50 puL of medium containing a lysis agent (e.g., 1%
Triton X-100).

» Effector Cell Control: Effector cells with 50 pL of medium only.

e Incubation:
o Centrifuge the plate at 100 x g for 1 minute to pellet the cells.
o Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.

e Luminescence Measurement:

[¢]

Allow the plate to equilibrate to room temperature.

[e]

Add 100 pL of the prepared luciferase assay reagent to each well.

o

Mix gently by orbital shaking for 5-10 minutes.

[¢]

Measure the luminescence using a plate reader.
o Data Analysis:

o Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = 100
X (Spontaneous Release - Experimental Release) / (Spontaneous Release - Maximum
Release)

Flow Cytometry-Based Assessment of Target Cell Killing

This protocol outlines a method to assess the killing of target cells by SENTI-202 using flow
cytometry, which allows for the discrimination between live, apoptotic, and necrotic target cells.
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Caption: Flow Cytometry Workflow for Cytotoxicity.

Detailed Protocol: Flow Cytometry for Cytotoxicity
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Materials:

Target cells (e.g., MOLM-13, MV4-11)

o SENTI-202 cells

o Cell proliferation dye (e.g., CellTrace™ Violet)

e Annexin V-FITC Apoptosis Detection Kit

e 7-AAD or Propidium lodide (P1)

« FACS buffer (PBS with 2% FBS)

e 96-well U-bottom plates

e Flow cytometer

Procedure:

o Target Cell Labeling:

[¢]

[e]

o

[¢]

e Assay Setup:

Resuspend target cells at 1 x 1076 cells/mL in PBS.

Resuspend in complete medium at 2 x 1075 cells/mL.

Add the cell proliferation dye according to the manufacturer's instructions and incubate.

Wash the cells twice with complete medium to remove excess dye.

o Plate 50 pL of labeled target cells per well in a 96-well U-bottom plate.

o Add 50 pL of SENTI-202 cell dilutions to achieve desired E:T ratios.

o Include a "targets only" control.

e |ncubation:
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o Centrifuge the plate at 100 x g for 1 minute.
o Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
e Staining:

Harvest the cells and wash once with cold PBS.

(¢]

[¢]

Resuspend the cell pellet in 100 pL of 1X Annexin V binding buffer.

[¢]

Add 5 pL of FITC Annexin V and 5 pL of 7-AAD or PI.

[e]

Gently vortex and incubate for 15 minutes at room temperature in the dark.

o

Add 400 pL of 1X binding buffer to each tube.
e Flow Cytometry:
o Acquire the samples on a flow cytometer within 1 hour.
o Gate on the target cell population using the proliferation dye.

o Analyze the gated population for Annexin V and 7-AAD/PI staining to determine the
percentage of live (Annexin V-/viability dye-), early apoptotic (Annexin V+/viability dye-),
and late apoptotic/necrotic (Annexin V+/viability dye+) cells.

Intracellular Staining for Phosphorylated STAT5
(PSTATS)

This protocol is for the detection of intracellular pSTAT5 in SENTI-202 cells by flow cytometry to
confirm the activation of the IL-15 signaling pathway.

Materials:
o SENTI-202 cells
» Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

e Permeabilization/Wash Buffer
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Fluorochrome-conjugated anti-pSTATS antibody

Isotype control antibody

FACS tubes

Flow cytometer
Procedure:
e Cell Stimulation (Optional but recommended):

o Culture SENTI-202 cells in the presence or absence of exogenous IL-2 or IL-15 for a short
period (e.g., 15-30 minutes) to induce robust STAT5 phosphorylation.

o Fixation:

o

Harvest approximately 1 x 1076 SENTI-202 cells per sample.

Wash with FACS buffer.

[e]

o

Resuspend the cells in 100 pL of fixation buffer.

Incubate for 20 minutes at 4°C.

[¢]

e Permeabilization:
o Wash the cells twice with 1 mL of permeabilization/wash buffer.
o Resuspend the cell pellet in the residual buffer.

e Intracellular Staining:

o Add the fluorochrome-conjugated anti-pSTAT5 antibody or the corresponding isotype
control.

o Vortex gently and incubate for 30 minutes at 4°C in the dark.

» Washing and Acquisition:
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o Wash the cells twice with permeabilization/wash buffer.
o Resuspend the final cell pellet in 300-500 uL of FACS buffer.
o Acquire the samples on a flow cytometer.

o Data Analysis:

o Analyze the median fluorescence intensity (MFI) of pSTATS5 staining in the SENTI-202 cell
population, comparing stimulated versus unstimulated cells and the specific antibody
versus the isotype control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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